molecular formula C11H9NOS B13211425 4-(6-Methylpyridin-3-YL)thiophene-2-carbaldehyde

4-(6-Methylpyridin-3-YL)thiophene-2-carbaldehyde

Cat. No.: B13211425
M. Wt: 203.26 g/mol
InChI Key: BROKWNFPBFAAON-UHFFFAOYSA-N
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Description

4-(6-Methylpyridin-3-YL)thiophene-2-carbaldehyde is a heterocyclic compound that features both a thiophene ring and a pyridine ring. The presence of these two rings makes it a compound of interest in various fields of research, including medicinal chemistry and materials science. Thiophene derivatives are known for their diverse biological activities and applications in organic electronics .

Preparation Methods

The synthesis of 4-(6-Methylpyridin-3-YL)thiophene-2-carbaldehyde typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-(6-Methylpyridin-3-YL)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Electrophilic reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major products formed from these reactions include carboxylic acids, alcohols, and substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of 4-(6-Methylpyridin-3-YL)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives are known to inhibit certain enzymes and modulate receptor activity, leading to their biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-(6-Methylpyridin-3-YL)thiophene-2-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the thiophene and pyridine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H9NOS

Molecular Weight

203.26 g/mol

IUPAC Name

4-(6-methylpyridin-3-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C11H9NOS/c1-8-2-3-9(5-12-8)10-4-11(6-13)14-7-10/h2-7H,1H3

InChI Key

BROKWNFPBFAAON-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2=CSC(=C2)C=O

Origin of Product

United States

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